![molecular formula C19H22N4O5S B2382666 4-(diethylsulfamoyl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 1706194-19-5](/img/structure/B2382666.png)
4-(diethylsulfamoyl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(diethylsulfamoyl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Characterization
The structure and characteristics of derivatives similar to 4-(N,N-diethylsulfamoyl)-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzamide have been extensively studied. For instance, the synthesis and crystal structure of certain 1,3,4-oxadiazole derivatives have been elucidated, demonstrating the importance of intermolecular interactions such as hydrogen bonding in determining their molecular conformation and stability. This foundational understanding supports the development of compounds with desired physical and chemical properties for various applications (Karanth et al., 2019).
Biological Activity
The biological activities of 1,3,4-oxadiazole derivatives have been a significant area of research. These compounds have shown promising results in various biological assays, including antibacterial and antioxidant activities. The variation in the biological activity of these derivatives can be attributed to the differences in their molecular structure, which affects their interaction with biological targets. This indicates the potential of these compounds in the development of new therapeutic agents (Havaldar & Khatri, 2006).
Material Science Applications
Compounds containing the 1,3,4-oxadiazole moiety have also been explored for their potential applications in material science. For example, aromatic polyamides incorporating 1,3,4-oxadiazole units have been synthesized, demonstrating good thermal stability and mechanical properties, which are essential for high-performance materials. These polymers exhibit promising characteristics for applications in electronics and as advanced materials due to their solubility in common organic solvents and ability to form thin films (Sava et al., 2003).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as 4-hydroxy-2,5-dimethylfuran-3(2h)-one (hdmf), have been found to interact withUGT74AF3 enzymes . These enzymes specifically catalyze the glucosylation of HDMF, an important volatile compound in some plants .
Mode of Action
Based on the information available, it can be inferred that the compound may interact with its targets through a process similar to glucosylation, as seen with hdmf .
Biochemical Pathways
The glucosylation of hdmf by ugt74af3 enzymes is a key step in the biosynthesis and metabolism of hdmf in tea plants . This suggests that the compound could potentially affect similar biochemical pathways.
Result of Action
The glucosylation of hdmf by ugt74af3 enzymes results in the formation of hdmf glucoside, a native metabolite in tea plants . This suggests that the compound could potentially have similar effects.
Action Environment
It’s worth noting that the accumulation of hdmf glucoside was found to be consistent with the transcript levels of ugt74af3 in different tea cultivars , suggesting that genetic factors could potentially influence the compound’s action.
Propiedades
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-5-23(6-2)29(25,26)15-9-7-14(8-10-15)17(24)20-19-22-21-18(28-19)16-11-12(3)27-13(16)4/h7-11H,5-6H2,1-4H3,(H,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDALOTWVRBWTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(OC(=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzo[b]thiophen-2-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2382587.png)
![3-[[1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2382588.png)
![4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2382589.png)
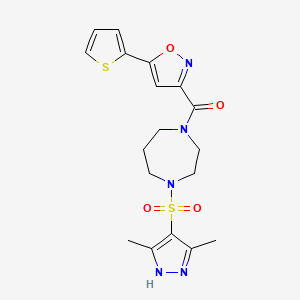
![Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate](/img/structure/B2382592.png)
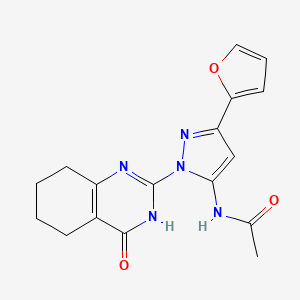
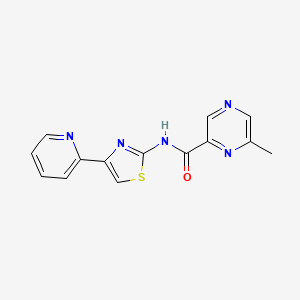
![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-2-phenylquinoline-6-carboxylate](/img/structure/B2382595.png)
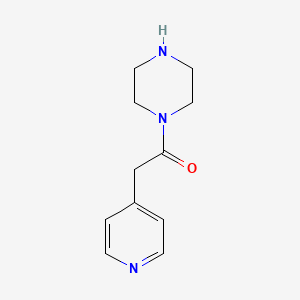
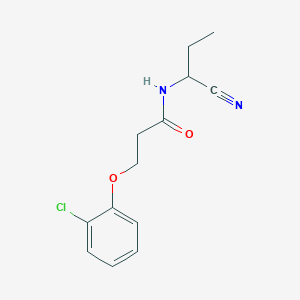
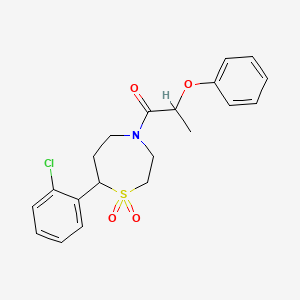
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone](/img/structure/B2382604.png)

![3,3-Dimethyl-4-[3-(trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2382606.png)
